molecular formula C16H14BrNO3 B11179986 4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate

4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11179986
M. Wt: 348.19 g/mol
InChI Key: GDVMWWDYDVPHSW-UHFFFAOYSA-N
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Description

4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate is an organic compound that features a bromine atom, a methyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-bromo-3-methylbenzoic acid with phenyl isocyanate, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism by which 4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate exerts its effects involves interactions with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The acetate ester can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, carbamoyl group, and acetate ester allows for versatile applications in various fields of research.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

[4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14BrNO3/c1-10-9-13(5-8-15(10)17)18-16(20)12-3-6-14(7-4-12)21-11(2)19/h3-9H,1-2H3,(H,18,20)

InChI Key

GDVMWWDYDVPHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)Br

Origin of Product

United States

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